molecular formula C17H17ClN2O2S B11552350 2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11552350
M. Wt: 348.8 g/mol
InChI Key: WPRITNOXQIMJGT-VXLYETTFSA-N
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Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a sulfanyl group attached to an acetohydrazide backbone. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of an appropriate ester with hydrazine hydrate to form the corresponding hydrazide.

    Formation of the thioether: The hydrazide is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the thioether derivative.

    Condensation reaction: The final step involves the condensation of the thioether derivative with 3-methoxybenzaldehyde in the presence of an acid catalyst to form the desired acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
  • 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
  • 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methoxy group on the phenyl ring can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C17H17ClN2O2S

Molecular Weight

348.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2O2S/c1-22-16-4-2-3-14(9-16)10-19-20-17(21)12-23-11-13-5-7-15(18)8-6-13/h2-10H,11-12H2,1H3,(H,20,21)/b19-10+

InChI Key

WPRITNOXQIMJGT-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CSCC2=CC=C(C=C2)Cl

Origin of Product

United States

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